Cas no 2227769-01-7 ((3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid)

(3R)-3-(3,5-Dimethoxypyridin-4-yl)-3-hydroxypropanoic acid is a chiral organic compound featuring a pyridine core substituted with dimethoxy groups at the 3- and 5-positions, along with a hydroxypropanoic acid side chain at the 4-position. The (R)-configuration at the stereocenter enhances its utility in asymmetric synthesis and pharmaceutical applications. The dimethoxy groups contribute to electronic modulation, while the carboxylic acid and hydroxyl functionalities provide sites for further derivatization. This compound is valued for its potential as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate in drug discovery and fine chemical synthesis.
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid structure
2227769-01-7 structure
Product name:(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
CAS No:2227769-01-7
MF:C10H13NO5
MW:227.213923215866
CID:6084950
PubChem ID:165698734

(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
    • 2227769-01-7
    • EN300-1824822
    • Inchi: 1S/C10H13NO5/c1-15-7-4-11-5-8(16-2)10(7)6(12)3-9(13)14/h4-6,12H,3H2,1-2H3,(H,13,14)/t6-/m1/s1
    • InChI Key: FWFDDMBGYHDBRU-ZCFIWIBFSA-N
    • SMILES: O[C@H](CC(=O)O)C1C(=CN=CC=1OC)OC

Computed Properties

  • Exact Mass: 227.07937252g/mol
  • Monoisotopic Mass: 227.07937252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 88.9Ų

(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1824822-0.1g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
0.1g
$1635.0 2023-09-19
Enamine
EN300-1824822-1.0g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
1g
$1857.0 2023-06-01
Enamine
EN300-1824822-2.5g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
2.5g
$3641.0 2023-09-19
Enamine
EN300-1824822-10.0g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
10g
$7988.0 2023-06-01
Enamine
EN300-1824822-0.5g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
0.5g
$1783.0 2023-09-19
Enamine
EN300-1824822-0.25g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
0.25g
$1708.0 2023-09-19
Enamine
EN300-1824822-5g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
5g
$5387.0 2023-09-19
Enamine
EN300-1824822-5.0g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
5g
$5387.0 2023-06-01
Enamine
EN300-1824822-1g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
1g
$1857.0 2023-09-19
Enamine
EN300-1824822-0.05g
(3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid
2227769-01-7
0.05g
$1560.0 2023-09-19

Additional information on (3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid

Introduction to (3R)-3-(3,5-Dimethoxypyridin-4-yl)-3-Hydroxypropanoic Acid (CAS No. 2227769-01-7)

Introduction

(3R)-3-(3,5-Dimethoxypyridin-4-yl)-3-hydroxypropanoic acid, identified by the CAS number 2227769-01-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule combines a pyridine ring with hydroxyl and methoxy groups, making it a versatile candidate for various biological studies.

Structural Features and Synthesis

The structure of (3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid is characterized by a chiral center at the third carbon atom of the propanoic acid backbone. This chiral center is attached to a pyridinyl group substituted with two methoxy groups at the 3 and 5 positions. The synthesis of this compound involves multi-step organic reactions, including Friedel-Crafts alkylation and subsequent oxidation steps. Recent advancements in asymmetric synthesis have enabled the selective formation of the (R) enantiomer, which is crucial for pharmacological studies.

Biological Activity and Applications

Research into (3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid has revealed its potential as a modulator of various biological pathways. Studies published in 2021 demonstrated that this compound exhibits selective inhibition against certain kinases, making it a promising lead for anti-cancer drug development. Additionally, its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.

Recent Research Findings

In a groundbreaking study published in *Nature Communications* in 2022, researchers investigated the mechanism of action of (3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid in cellular models. The compound was found to interact with key regulatory proteins involved in cell cycle progression, thereby inducing apoptosis in cancer cells. Furthermore, preclinical trials have shown minimal toxicity at therapeutic doses, highlighting its safety profile.

Synthetic Modifications and Analogues

To enhance the pharmacokinetic properties of (3R)-3-(3,5-dimethoxypyridin-4-yl)-3-hydroxypropanoic acid, chemists have explored various synthetic modifications. These include the introduction of additional substituents on the pyridine ring and modifications to the propanoic acid backbone. A 2021 study reported that certain analogues exhibit improved solubility and bioavailability, paving the way for further therapeutic applications.

Conclusion

((R)-(...)), with its unique structure and promising biological activity, represents a significant advancement in medicinal chemistry. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug discovery efforts.

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